

An In-depth Technical Guide to Chlorproethazine-d10 Hydrochloride

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Compound of Interest

Compound Name: Chlorproethazine-d10
Hydrochloride

Cat. No.: B565425

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Introduction

Chlorproethazine-d10 Hydrochloride is a deuterated form of Chlorproethazine, a phenothiazine derivative.[1] Phenothiazines are a class of compounds known for their diverse pharmacological activities, primarily as antipsychotic agents, but also exhibiting antihistaminic, antiemetic, and sedative properties. Chlorproethazine itself has been described as a muscle relaxant and tranquilizer.[1] The introduction of deuterium (d10) into the molecule makes **Chlorproethazine-d10 Hydrochloride** a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based analyses for its non-deuterated counterpart. This guide provides a comprehensive overview of the available technical information on **Chlorproethazine-d10 Hydrochloride** and its non-deuterated analog, Chlorproethazine.

Chemical and Physical Properties

Chlorproethazine-d10 Hydrochloride is a stable, labeled version of Chlorproethazine. Below is a summary of its key chemical and physical properties.

Property	Value	Source
Chemical Name	2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine Hydrochloride	N/A
Synonyms	Neuriplege-d10, RP 4909-d10	N/A
CAS Number	1216730-87-8	N/A
Molecular Formula	C19H14D10Cl2N2S	N/A
Molecular Weight	393.44 g/mol	N/A
Appearance	Off-White Solid	N/A
Storage Conditions	2-8°C, Refrigerator	N/A
Solubility	Soluble in Methanol	N/A

Mechanism of Action (Inferred from Phenothiazine Class)

The precise mechanism of action for Chlorproethazine is not extensively documented in publicly available literature. However, as a phenothiazine, its pharmacological effects can be inferred from the well-established mechanisms of this class of drugs. Phenothiazines primarily act as antagonists at various neurotransmitter receptors, with a notable affinity for dopamine receptors.

Dopamine Receptor Antagonism: The antipsychotic effects of phenothiazines are largely attributed to their ability to block D2 dopamine receptors in the mesolimbic and mesocortical pathways of the brain. This blockade is believed to alleviate the positive symptoms of psychosis.

Other Receptor Interactions: Phenothiazines are also known to interact with a range of other receptors, which contributes to their broad spectrum of effects and side effects. These include:

- **Serotonin (5-HT) receptors:** Antagonism at 5-HT_{2A} receptors may contribute to antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with D2

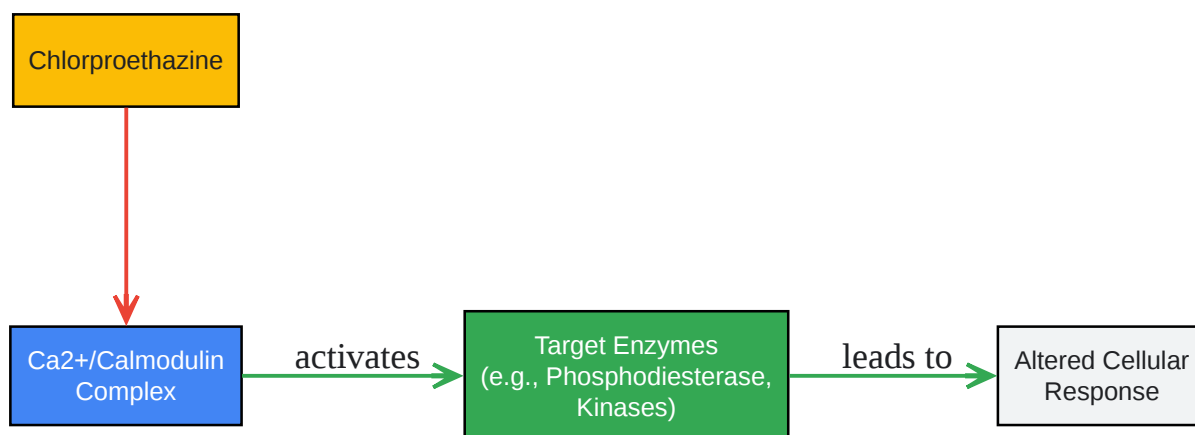
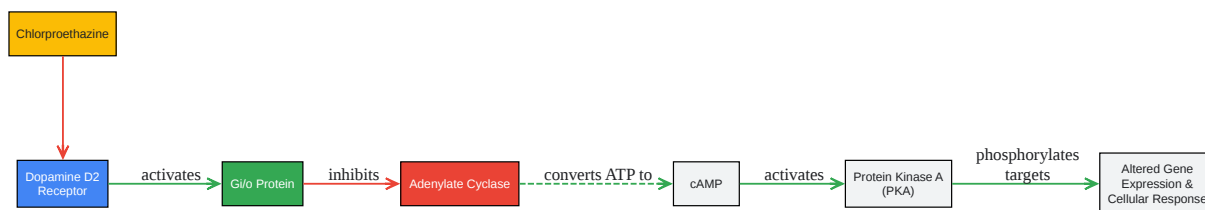
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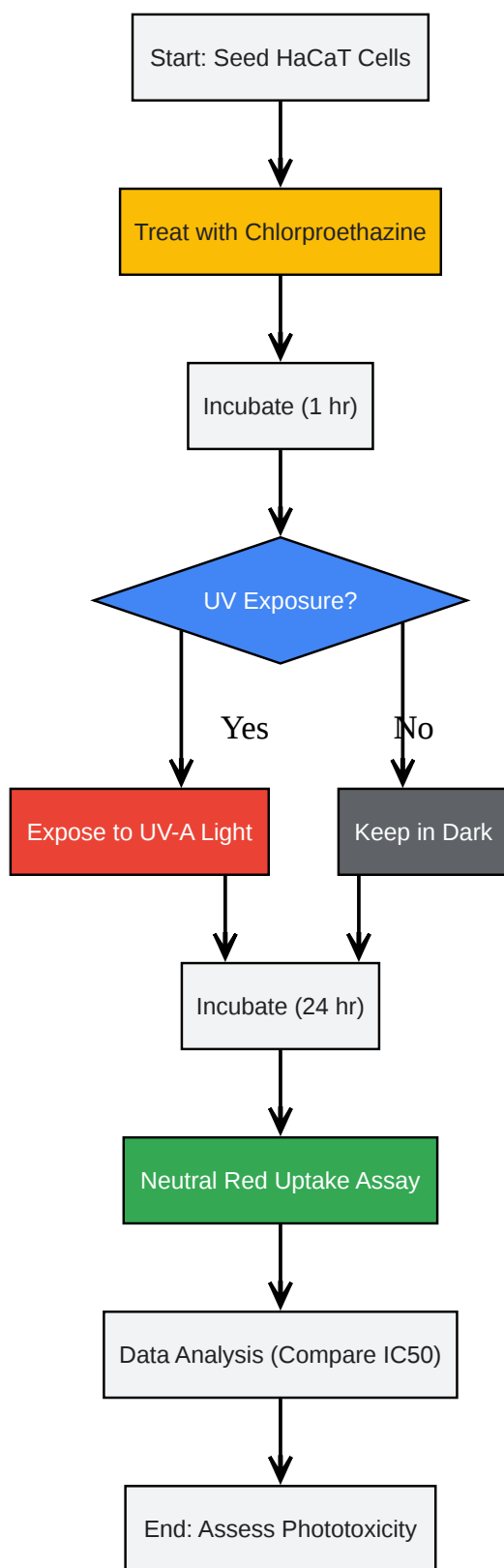
- Adrenergic ($\alpha 1$ and $\alpha 2$) receptors: Blockade of these receptors can lead to orthostatic hypotension and sedation.
- Histamine (H1) receptors: Antagonism at H1 receptors is responsible for the sedative and antiemetic effects of many phenothiazines.
- Muscarinic (M1 and M2) acetylcholine receptors: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

Calmodulin Inhibition: Phenothiazines have been shown to bind to and inhibit calmodulin, a ubiquitous calcium-binding protein that regulates the activity of a multitude of enzymes and cellular processes. This interaction may contribute to some of the pharmacological and toxicological effects of this drug class.

Potential Signaling Pathways

Based on the known interactions of phenothiazines, the following signaling pathways are likely to be modulated by Chlorproethazine.





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References

- 1. Chlorproethazine - Wikipedia [en.wikipedia.org]
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